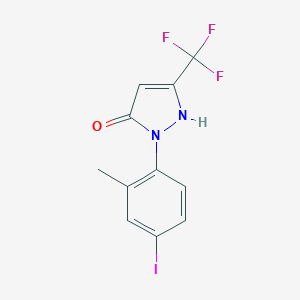![molecular formula C27H23N3O3S B301803 methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301803.png)
methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, also known as MEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MEC is a thiazolidine-based compound that has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties.
Aplicaciones Científicas De Investigación
Methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to possess several potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. In another study published in the journal European Journal of Medicinal Chemistry, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood, but several studies have suggested that it exerts its therapeutic effects through the inhibition of various cellular pathways. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. In another study published in the journal European Journal of Medicinal Chemistry, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to possess several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In a study published in the journal European Journal of Medicinal Chemistry, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. In another study published in the journal Bioorganic & Medicinal Chemistry Letters, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. In a study published in the journal Bioorganic Chemistry, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to possess anti-diabetic properties by inhibiting the activity of the enzyme α-glucosidase, which is involved in the digestion of carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate possesses several advantages for lab experiments, including its ease of synthesis and its potential as a therapeutic agent for various diseases. However, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate also possesses several limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. In addition, the development of new derivatives of methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the reaction of 4-aminobenzoic acid with 2,5-dimercapto-1,3,4-thiadiazole, followed by the condensation of the resulting product with 9-ethylcarbazole-3-carbaldehyde. The final step involves the esterification of the resulting product with methyl chloroformate. The synthesis of methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been reported in several scientific studies, and the purity and yield of the compound can be optimized through modifications in the reaction conditions.
Propiedades
Nombre del producto |
methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Fórmula molecular |
C27H23N3O3S |
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
methyl 4-[[(5E)-5-[(9-ethylcarbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C27H23N3O3S/c1-4-30-22-8-6-5-7-20(22)21-15-17(9-14-23(21)30)16-24-25(31)29(2)27(34-24)28-19-12-10-18(11-13-19)26(32)33-3/h5-16H,4H2,1-3H3/b24-16+,28-27? |
Clave InChI |
QGJMZYFVKZBLFM-ZCDVQNCZSA-N |
SMILES isomérico |
CCN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C)C5=CC=CC=C51 |
SMILES |
CCN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C)C5=CC=CC=C51 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3,4-dichloro(phenylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B301720.png)
![5-[4-(4-Morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B301726.png)
![(5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301727.png)
![5-ethoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B301728.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(1-methyl-2-propenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301729.png)
![5-[(6-Ethoxy-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B301730.png)
![2-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B301731.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B301733.png)
![5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301734.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)
![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)
